
4,4'-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide is a quaternary ammonium compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes two benzylpyridinium moieties linked by a propane-1,3-diyl bridge and counterbalanced by two bromide ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide typically involves the reaction of 1-benzylpyridine with 1,3-dibromopropane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ions can be replaced by other nucleophiles such as hydroxide, chloride, or acetate.
Oxidation and Reduction: The benzylpyridinium moieties can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. Reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
Nucleophilic Substitution: Products would include the corresponding substituted pyridinium salts.
Oxidation and Reduction: Products would vary depending on the specific redox reaction but could include oxidized or reduced forms of the benzylpyridinium moieties.
Aplicaciones Científicas De Investigación
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in formulations for treating infections.
Mecanismo De Acción
The mechanism of action of 4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide is primarily based on its ability to interact with biological membranes. The quaternary ammonium groups can disrupt membrane integrity, leading to cell lysis. This compound may also interact with specific molecular targets such as enzymes or receptors, although detailed studies are required to elucidate these interactions fully.
Comparación Con Compuestos Similares
Similar Compounds
1,1′-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate): Similar structure but with tert-butyl groups instead of benzyl groups.
Piperidine, 4,4’-(1,3-propanediyl)bis-: Similar linker but with piperidine moieties instead of benzylpyridinium.
Uniqueness
4,4’-(Propane-1,3-diyl)bis(1-benzylpyridin-1-ium) dibromide is unique due to its specific combination of benzylpyridinium moieties and the propane-1,3-diyl linker. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
121276-71-9 |
|---|---|
Fórmula molecular |
C27H28Br2N2 |
Peso molecular |
540.3 g/mol |
Nombre IUPAC |
1-benzyl-4-[3-(1-benzylpyridin-1-ium-4-yl)propyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C27H28N2.2BrH/c1-3-8-26(9-4-1)22-28-18-14-24(15-19-28)12-7-13-25-16-20-29(21-17-25)23-27-10-5-2-6-11-27;;/h1-6,8-11,14-21H,7,12-13,22-23H2;2*1H/q+2;;/p-2 |
Clave InChI |
JMEBIQUJNJACRZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)CCCC3=CC=[N+](C=C3)CC4=CC=CC=C4.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


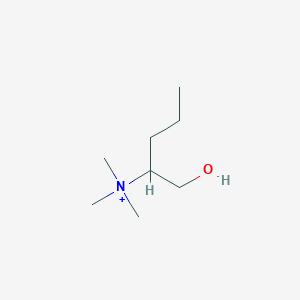
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
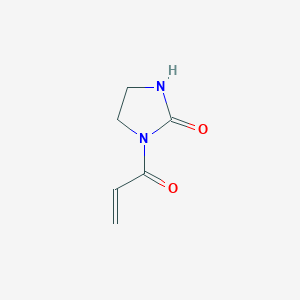


![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
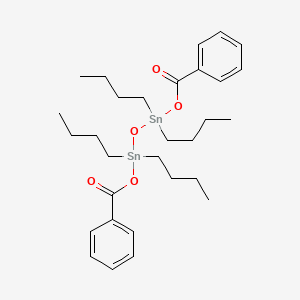
![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)

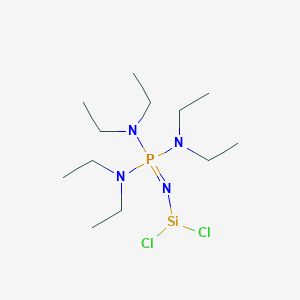
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)
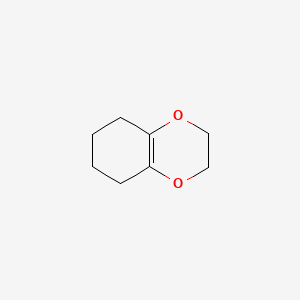

![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
